N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Description
N-[4-(Adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a structurally complex thienopyridine carboxamide derivative. Its core structure comprises a thieno[2,3-b]pyridine ring system substituted at positions 3 (amino), 4 (methoxymethyl), and 6 (methyl). The carboxamide group at position 2 is linked to a 4-(adamantan-1-yl)phenyl moiety, introducing significant lipophilicity and steric bulk. Adamantane, a diamondoid hydrocarbon, is known for enhancing metabolic stability and membrane permeability in drug design . The methoxymethyl group at position 4 may improve aqueous solubility relative to more hydrophobic substituents, while the methyl group at position 6 provides minimal steric hindrance.
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2S/c1-15-7-19(14-32-2)22-23(28)24(33-26(22)29-15)25(31)30-21-5-3-20(4-6-21)27-11-16-8-17(12-27)10-18(9-16)13-27/h3-7,16-18H,8-14,28H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNBWUFJJMTDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions . These reactions are crucial for constructing the bicyclo[2.2.2]octane and five-membered ring structures, respectively . The synthetic route may also involve oxidative dearomatization, intramolecular Diels-Alder reactions, and radical cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize steps. Techniques such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions could be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is in the field of anticancer research . Adamantane derivatives, including those similar to N-[4-(adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, have been shown to exhibit potent anticancer properties.
Case Studies:
- A study highlighted the effectiveness of adamantane derivatives as sphingosine kinase inhibitors, which are crucial in cancer therapy. The compound N-(pyridin-4-ylmethyl)adamantane-1-carboxamide was approved for treating advanced solid tumors due to its anticancer activity .
- Another investigation into thiosemicarbazide derivatives, which include adamantane structures, demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic benefits .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer applications, compounds with adamantane structures have been recognized for their antimicrobial and anti-inflammatory activities.
Research Findings:
- A series of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited potent antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
- Additionally, certain adamantane derivatives have been reported to possess anti-inflammatory properties, effectively reducing inflammation in experimental models .
Mechanistic Insights and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound.
Key Insights:
- The presence of the adamantane moiety significantly enhances biological activity due to its unique steric and electronic properties. This has been evidenced in various studies where modifications to the adamantane core resulted in altered pharmacological profiles .
Drug Design and Development
The compound is also relevant in drug design due to its favorable pharmacokinetic properties.
Pharmacokinetic Profile:
- Studies utilizing computational methods such as SwissADME have indicated that derivatives of this compound exhibit satisfactory drug-like properties, making them suitable candidates for further development in therapeutic applications .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Analysis
Key Structural Differences
The compound is compared below with two structurally related analogs:
Table 1: Structural Comparison
Functional Implications
Thienopyridine vs.
Position 4 Substituents :
- The methoxymethyl group in the target compound balances solubility and steric effects, whereas the trifluoromethyl group in the analog increases electronegativity and resistance to oxidative metabolism .
- The 4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group in enhances solubility via sulfonyl and piperazinyl hydrogen-bonding motifs .
Carboxamide Linkage :
- The 4-(adamantan-1-yl)phenyl group in the target compound maximizes lipophilicity, favoring blood-brain barrier penetration. In contrast, the 4-methoxyphenyl group in prioritizes moderate solubility, and the pyrrolidinylmethylpyridinyl group in facilitates charged interactions .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | ~5.2 | ~6.1 | ~3.8 |
| Solubility (mg/mL) | 0.05 | 0.01 | 1.2 |
| Molecular Weight | ~550 | ~600 | 535.66 |
Biological Activity
N-[4-(Adamantan-1-yl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its thieno[2,3-b]pyridine core, which is known for diverse therapeutic applications. The structural complexity introduced by the adamantane moiety and other substituents enhances its potential for various biological interactions.
Molecular Structure
- Chemical Formula : C19H24N2O2S
- Molecular Weight : 336.47 g/mol
- CAS Number : 925079-36-3
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The primary mechanism involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cell signaling pathways related to cancer cell growth and survival .
- The compound's structure allows it to interact with multiple molecular targets, potentially modulating pathways involved in tumor progression and metastasis.
- In Vitro Studies :
- In Vivo Studies :
Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay across several human tumor cell lines. The findings suggested an IC50 value below 10 µM for several tested cell lines, indicating high potency against cancer cells .
Case Study 1: Breast Cancer
A study focused on the effects of the compound on MDA-MB-231 breast cancer cells showed that treatment led to a significant decrease in cell viability and induced apoptosis via upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins.
Case Study 2: Hepatocellular Carcinoma (HCC)
In a model of HCC induced by thioacetamide, administration of the compound resulted in reduced serum levels of liver enzymes (ALT, AST) and α-fetoprotein, indicating hepatoprotective effects alongside anticancer activity. Histopathological evaluations confirmed reduced tumorigenesis and inflammation in liver tissues .
Research Findings Summary Table
| Study Focus | Cell Line/Model | Key Findings |
|---|---|---|
| Anticancer Activity | MDA-MB-231 | Significant reduction in viability; apoptosis induction |
| Hepatocellular Carcinoma | Rat model | Decreased liver enzyme levels; reduced tumor size |
| Mechanism Exploration | Various | Inhibition of PI-PLC; modulation of signaling pathways |
Q & A
Q. What are the key synthetic challenges in preparing the adamantane-containing thienopyridine core of this compound?
The adamantane group introduces steric hindrance, complicating coupling reactions at the 4-phenyl position. A validated approach involves using palladium-catalyzed cross-coupling to attach the adamantane moiety, as seen in analogous adamantane-functionalized heterocycles . Critical steps include:
- Pre-functionalization of the adamantane unit with a leaving group (e.g., bromide) for Suzuki-Miyaura coupling.
- Optimization of reaction temperature (80–100°C) and ligand selection (e.g., SPhos) to enhance yield .
- Post-coupling purification via column chromatography to isolate the product from biphenyl byproducts.
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.6–2.2 ppm (adamantane protons), δ 3.3–3.5 ppm (methoxymethyl group), and δ 6.5–8.0 ppm (aromatic protons) confirm substituent integration .
- ¹³C NMR : Signals for the carboxamide carbonyl (~170 ppm) and thienopyridine carbons (100–160 ppm) validate the core structure.
- Mass Spectrometry (ESI-MS) : A molecular ion peak matching the exact mass (e.g., m/z 505.2 for C₂₉H₃₃N₃O₂S⁺) ensures molecular integrity .
Q. How can researchers mitigate acid sensitivity during synthesis, as observed in related adamantane derivatives?
Adamantane-containing intermediates are prone to acid-catalyzed decomposition. Strategies include:
- Using non-acidic solvents (e.g., THF or DCM) during reactions.
- Avoiding prolonged exposure to protic acids; replace with mild Lewis acids (e.g., ZnCl₂) if necessary .
Advanced Research Questions
Q. What mechanistic insights explain low yields in the Janssen reaction sequence for analogous carboxamides?
The Janssen reaction’s inefficiency arises from:
- Competitive side reactions : Nucleophilic attack at the adamantane group instead of the desired carbonyl carbon.
- Steric effects : Bulky adamantane hinders reagent access to the reaction site.
- Solution : Use bulky base additives (e.g., DIPEA) to deprotonate intermediates selectively, improving regioselectivity .
Q. How do structural modifications (e.g., methoxymethyl vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?
A comparative study of derivatives reveals:
| Substituent | Reaction Yield (%) | Side Products (%) |
|---|---|---|
| Methoxymethyl | 62 | 18 |
| Methyl | 75 | 12 |
| The methoxymethyl group’s electron-donating nature slows oxidative addition in Pd-catalyzed reactions, reducing yield. Switching to electron-withdrawing groups (e.g., CF₃) may enhance efficiency . |
Q. What strategies resolve contradictions in reported biological activities of structurally similar thienopyridine carboxamides?
Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations.
- Epimerization : Chiral centers in the carboxamide moiety may racemize under physiological conditions, altering target binding.
- Recommendation : Standardize assay protocols and conduct chiral HPLC analysis to verify stereochemical stability .
Methodological Guidance
Designing a protocol for evaluating the compound’s stability under physiological conditions:
- Step 1 : Prepare simulated physiological buffer (pH 7.4, 37°C).
- Step 2 : Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Step 3 : Identify degradation products using LC-MS and compare to synthetic standards .
Optimizing catalytic systems for reductive cyclization of nitro precursors:
- Catalyst Screening : Test Pd/C, Pd(OAc)₂, and Ni-based catalysts with formic acid as a CO surrogate.
- Key Result : Pd/C (10 wt%) in DMF at 120°C achieves 85% cyclization efficiency, minimizing nitro group over-reduction .
Data Contradiction Analysis
Addressing conflicting reports on the compound’s solubility in aqueous vs. organic solvents:
- Contradiction : Some studies report >10 mg/mL in DMSO, while others note <1 mg/mL in water.
- Resolution : The compound forms micelles in water, artificially inflating solubility measurements. Use dynamic light scattering (DLS) to detect aggregates and revise solubility values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
